molecular formula C20H15N3O B14473337 2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 69932-55-4

2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14473337
CAS No.: 69932-55-4
M. Wt: 313.4 g/mol
InChI Key: VTRZENUEKFDFDH-UHFFFAOYSA-N
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Description

2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[2,3-d]pyrimidine core and introduces the necessary substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency . Solvent selection and catalyst choice are also critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidines with different functional groups .

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

CAS No.

69932-55-4

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-methyl-5,7-diphenyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H15N3O/c1-13-21-19-18(20(24)22-13)16(14-8-4-2-5-9-14)12-17(23-19)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,22,23,24)

InChI Key

VTRZENUEKFDFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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